Gingerenone A
Overview
Description
Gingerenone A is a diarylheptanoid and polyphenol found in Zingiber officinale (ginger) with diverse biological activities . It has been found to inhibit tyrosinase and scavenge DPPH radicals . It also inhibits JAK2 and p70 ribosomal S6 kinase 1 (p70S6K1) . Gingerenone A selectively decreases the viability of ionizing radiation-induced senescent WI38 fibroblasts over proliferating fibroblasts . It prevents increases in body weight but does not affect caloric intake in a mouse model of high-fat diet-induced obesity . It decreases tumor weight in an HCT116 colon cancer mouse xenograft model .
Synthesis Analysis
Gingerenone A has been synthesized from vanillin in four steps with an overall yield of 15% . Demethylation of Gingerenone A with AlCl3 gives hirsutenone, a metabolite of Alnus hirsute, in 36% yield .
Molecular Structure Analysis
The molecular formula of Gingerenone A is C21H24O5 . Its average mass is 356.412 Da and its monoisotopic mass is 356.162384 Da . The SMILES notation for Gingerenone A is COC(C=C1CC/C=C/C(CCC2=CC(OC)=C(C=C2)O)=O)=C(C=C1)O
.
Chemical Reactions Analysis
Gingerenone A has been found to inhibit SaHPPK, a unique enzyme encoded by Staphylococcus aureus . It has demonstrated higher dock scores than known antibiotics and has represented interactions with the key residues within the active site .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Properties
Gingerenone A (Gin A), found in ginger (Zingiber officinale), has shown promising results in cancer research. A study by Yu et al. (2022) found that Gin A induces antiproliferation and senescence in breast cancer cells. It works by diminishing ATP content, decreasing cell viability, and inducing oxidative stress and DNA damage responses in cancer cells, leading to their senescence (Yu et al., 2022).
Anti-Obesity and Anti-Inflammatory Effects
Suk et al. (2017) reported that Gingerenone A (GA) significantly reduces obesity and adipose tissue inflammation in mice fed a high-fat diet. It works by modulating fatty acid metabolism and suppressing adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines (Suk et al., 2017).
Antifungal and Anticoccidium Activities
Gingerenone A also exhibits antifungal effects. Endo et al. (1990) isolated Gingerenone A from ginger rhizomes and found it effective against Pyricularia oryzae. It also showed moderate anticoccidium activity in vitro (Endo et al., 1990).
Diabetes Management
In 2018, Chen et al. discovered that Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase. This property makes it a potential candidate for treating insulin resistance and managing diabetes (Chen et al., 2018).
Cardiovascular Disease
Kim et al. (2018) found that Gingerenone A attenuates monocyte-endothelial adhesion, a critical process in the development of atherosclerosis. It suppresses inflammation by inhibiting NF-κB signaling pathways, suggesting its potential in preventing cardiovascular diseases (Kim et al., 2018).
Senolytic Activity
Moaddel et al. (2022) identified Gingerenone A as a novel senolytic compound, capable of selectively eliminating senescent cells without affecting non-senescent cells. This feature highlights its potential therapeutic benefits in diseases characterized by the accumulation of senescent cells (Moaddel et al., 2022).
Safety And Hazards
Future Directions
Gingerenone A has been identified as a novel senolytic compound . It may have therapeutic benefit in diseases characterized by senescent cell accumulation . It has also been suggested that Gingerenone A may either be potential SaHPPK inhibitors or can be used as fundamental platforms for novel SaHPPK inhibitor development .
properties
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXZNKYDTXGOT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873741 | |
Record name | Gingerone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerenone A | |
CAS RN |
128700-97-0 | |
Record name | Gingerenone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerenone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gingerone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gingerenone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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